molecular formula C15H17NO4 B15011509 (4E)-4-(3-methoxy-4-propoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one

(4E)-4-(3-methoxy-4-propoxybenzylidene)-2-methyl-1,3-oxazol-5(4H)-one

Cat. No.: B15011509
M. Wt: 275.30 g/mol
InChI Key: LWSKANMEPPKFQL-XYOKQWHBSA-N
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Description

(4E)-4-[(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-METHYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by its methoxy and propoxy substituents on the phenyl ring and a methylene group linking to the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-METHYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 3-methoxy-4-propoxybenzaldehyde with 2-methyl-4,5-dihydro-1,3-oxazol-5-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially opening the ring and forming different products.

    Substitution: The methoxy and propoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could lead to ring-opened products.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-METHYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. Oxazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4E)-4-[(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-METHYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[(3-METHOXY-4-ETHOXYPHENYL)METHYLIDENE]-2-METHYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4E)-4-[(3-METHOXY-4-BUTOXYPHENYL)METHYLIDENE]-2-METHYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

The uniqueness of (4E)-4-[(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-METHYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific substituents, which can influence its reactivity and biological activity. The propoxy group, in particular, may impart distinct properties compared to other similar compounds with different alkoxy groups.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

(4E)-4-[(3-methoxy-4-propoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C15H17NO4/c1-4-7-19-13-6-5-11(9-14(13)18-3)8-12-15(17)20-10(2)16-12/h5-6,8-9H,4,7H2,1-3H3/b12-8+

InChI Key

LWSKANMEPPKFQL-XYOKQWHBSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C)OC

Origin of Product

United States

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